molecular formula C37H54O11 B190796 Cimicifugoside CAS No. 66176-93-0

Cimicifugoside

Cat. No. B190796
CAS RN: 66176-93-0
M. Wt: 674.8 g/mol
InChI Key: XUJMHSCMPCZWOV-NVJMOZEJSA-N
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Description

Synthesis Analysis

The chemical constituents of Cimicifuga simplex and its related species were reexamined using HPLC and high-resolution spectral analysis . From C. simplex, C. acerina, and C. japonica, a new alkaloid, 59 new cycloartane triterpene glycosides, and 11 new aromatic constituents were isolated with the previously reported compounds .


Molecular Structure Analysis

The molecular formula of Cimicifugoside is C37H54O11 . Its molecular weight is 674.82 .


Chemical Reactions Analysis

The chemical constituents of Cimicifuga simplex and its related species were reexamined using HPLC and high-resolution spectral analysis . From C. simplex, C. acerina, and C. japonica, a new alkaloid, 59 new cycloartane triterpene glycosides, and 11 new aromatic constituents were isolated with the previously reported compounds .


Physical And Chemical Properties Analysis

The density of Cimicifugoside is 1.38±0.1 g/cm3 . Its molecular weight is 674.82 .

Scientific Research Applications

  • Pharmacology

    • The crude extracts and its constituents had various pharmacological properties such as anti-inflammatory, antitumor, antiviral, antioxidant, neuroprotective, anti-osteoporosis and relieving menopausal symptoms .
    • The methods of application in pharmacological studies typically involve extracting the active compounds from the plant and administering them to test subjects or cell cultures .
    • The outcomes of these studies have shown promising results, but more research is needed to fully understand the mechanisms of action and potential side effects .
  • Breast Cancer Treatment

    • Cimicifugae Rhizoma has been studied for its potential use in breast cancer treatment .
    • The methods of application in this field typically involve molecular docking and molecular dynamics simulations to uncover the most potent phytochemical within Cimicifugae Rhizoma and its interaction with the target protein in breast cancer treatment .
    • The outcomes of these studies are still in the early stages, but the research suggests that Cimicifugae Rhizoma could potentially be a valuable tool in the fight against breast cancer .
  • Treatment of Menopausal Symptoms

    • Cimicifuga racemosa, a member of the Ranunculaceae family, has received attention from the scientific research community for its actions on the female reproductive system, in particular on the vasomotor symptoms associated with menopause .
    • The methods of application in this field typically involve extracting the active compounds from the plant and administering them to test subjects or cell cultures .
    • The outcomes of these studies have shown promising results, but more research is needed to fully understand the mechanisms of action and potential side effects .
  • Soil Pesticides

    • Cimicifugae Rhizoma has been used as soil pesticides to eliminate potato tuber moth, fly maggots .
    • The methods of application in this field typically involve extracting the active compounds from the plant and applying them to the soil .
    • The outcomes of these studies have shown promising results, but more research is needed to fully understand the mechanisms of action and potential side effects .
  • Food Supplement

    • In China, Cimicifugae Rhizoma is stipulated as a food supplement and the fresh products have the efficacy of detoxification, detumescence and relieving throat disorder .
    • The methods of application in this field typically involve consuming the plant as part of a balanced diet .
    • The outcomes of these traditional treatments are largely anecdotal and have been passed down through generations .
  • Anti-Inflammatory

    • Cimicifugae Rhizoma has been studied for its anti-inflammatory properties .
    • The methods of application in this field typically involve extracting the active compounds from the plant and administering them to test subjects or cell cultures .
    • The outcomes of these studies have shown promising results, but more research is needed to fully understand the mechanisms of action and potential side effects .
  • Antioxidant

    • Cimicifugae Rhizoma has been studied for its antioxidant properties .
    • The methods of application in this field typically involve extracting the active compounds from the plant and administering them to test subjects or cell cultures .
    • The outcomes of these studies have shown promising results, but more research is needed to fully understand the mechanisms of action and potential side effects .
  • Neuroprotective

    • Cimicifugae Rhizoma has been studied for its neuroprotective properties .
    • The methods of application in this field typically involve extracting the active compounds from the plant and administering them to test subjects or cell cultures .
    • The outcomes of these studies have shown promising results, but more research is needed to fully understand the mechanisms of action and potential side effects .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

[(3'S,4'R,5'R,6'R,10'S,12'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H54O11/c1-17-12-37(29-34(7,47-29)30(42)48-37)46-20-13-32(5)22-9-8-21-31(3,4)23(45-28-27(41)26(40)19(39)15-43-28)10-11-35(21)16-36(22,35)14-24(44-18(2)38)33(32,6)25(17)20/h9,17,19-21,23-30,39-42H,8,10-16H2,1-7H3/t17-,19-,20+,21?,23?,24+,25+,26+,27-,28+,29?,30?,32+,33-,34?,35-,36?,37?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJMHSCMPCZWOV-NVJMOZEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(C(CC67CC68CCC(C(C8CC=C7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2(C3C(O3)(C(O2)O)C)O[C@@H]4[C@H]1[C@]5([C@H](CC67C[C@@]68CCC(C(C8CC=C7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H54O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 128327

CAS RN

66176-93-0
Record name Cimicifugoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066176930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
426
Citations
GF Lai, YF Wang, LM Fan, JX Cao… - Journal of Asian Natural …, 2005 - Taylor & Francis
One new triterpene glycoside, cimiracemoside (I), and 14 known triterpene glycosides have been isolated from the rhizome extracts of black cohosh (Cimicifuga racemosa). On the …
Number of citations: 24 www.tandfonline.com
JY Chen, PL Li, XL Tang, SJ Wang… - Journal of Natural …, 2014 - ACS Publications
… Compound 7 is a dehydrated product of cimicifugoside H-2 that was obtained from different Cimicifuga species. (9, 10) Compounds 8 and 9 possess different oxygenated patterns in the …
Number of citations: 37 pubs.acs.org
Y Shao, A Harris, M Wang, H Zhang… - Journal of natural …, 2000 - ACS Publications
… , 6,8,19 the aglycon of 1 should be very similar to that of cimicifugoside (cimigenol-3-O-β-d-xylopyranoside). In cimicifugoside, the signal for CH 3 -21 was observed at δ 0.84 (d, J = 6.4 …
Number of citations: 137 pubs.acs.org
G KUSANO, S HOJO, Y KONDO… - Chemical and …, 1977 - jstage.jst.go.jp
… produced on acetylation of cimicifugoside (I), it was suggested that cimicifugoside had at least … Although cimicifugoside (I) is sensitive to mineral acids to produce many kinds of products …
Number of citations: 40 www.jstage.jst.go.jp
SN Chen, DS Fabricant, ZZ Lu, HHS Fong… - Journal of Natural …, 2002 - ACS Publications
Eight new and 13 known triterpene glycosides, along with the known compounds glyceryl-1-palmitate and daucosterol-6‘-linoleate were isolated from the roots/rhizomes of Cimicifuga …
Number of citations: 77 pubs.acs.org
A Yawata, Y Matsuhashi, H Kato, K Uemura… - European journal of …, 2009 - Elsevier
… that cimicifugoside is a specific NT inhibitor with less affinity to the NBTI binding site of ENT1 than that of the prototypic nucleoside inhibitor dipyridamole, and that cimicifugoside …
Number of citations: 12 www.sciencedirect.com
JH Lee, TD Cuong, SJ Kwack, JH Seok, JK Lee… - Planta …, 2012 - thieme-connect.com
… It is of interest to note that (24R)-cimicifugoside (6) showed strong anticomplement activity in … On the other hand, compounds 1, 2, 5 and 7 with a (24S)-configuration of the cimicifugoside …
Number of citations: 21 www.thieme-connect.com
Y Guo, T Yin, X Wang, F Zhang, G Pan, H Lv… - Journal of …, 2017 - Elsevier
… These results showed that the total contents of cimigenolxyloside and cimicifugoside in C. nanchuanensis were higher than those in other species. Cimifugin and isoferulic acids are …
Number of citations: 61 www.sciencedirect.com
A Kusano, M Shibano, D Tsukamoto… - Chemical and …, 2001 - jstage.jst.go.jp
Four new cycloart-7-ene triterpenol arabinosides, bugbanosides C–F, were isolated from the underground parts of Cimicifuga simplex WORMSK.(Ranunculaceae). The structures were …
Number of citations: 21 www.jstage.jst.go.jp
M Qiu, JH Kim, HK Lee, BS Min - Phytotherapy Research: An …, 2006 - Wiley Online Library
… Absolute stereostructures of cimicifugoside and actein from Cimicifu simples Wormsk. Chem Pharm Bull 46: 467–472. Lee SM, Park JG, Min BS et al. 2004. …
Number of citations: 37 onlinelibrary.wiley.com

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